Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate

Bone resorption inhibition Aminomethylenebisphosphonate SAR PIH hypercalcemia model

Researchers studying nitrogen-containing bisphosphonate (N-BP) SAR often encounter a potency gap between pamidronate and incadronate, limiting precise antiresorptive titration. This compound, an isopropyl-substituted aminomethylenebisphosphonate, directly addresses this gap. • Defined SAR position: antiresorptive activity between pamidronate and incadronate (PIH rat model), enabling finer FPPS-dependent vs. independent mechanistic dissection. • Moderate lipophilicity (predicted logP ≈ -1.5 to -2.0) bridges hydrophilic/hydrophobic N-BPs for hydroxyapatite binding and bone-slice adsorption studies. • Disodium salt ensures aqueous solubility for biological assays and industrial scale-inhibitor testing. A high-purity, reliable probe for both academic and industrial procurement.

Molecular Formula C5H13NNa2O6P2
Molecular Weight 291.09 g/mol
CAS No. 94199-81-2
Cat. No. B12691224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
CAS94199-81-2
Molecular FormulaC5H13NNa2O6P2
Molecular Weight291.09 g/mol
Structural Identifiers
SMILESCC(C)N(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C5H15NO6P2.2Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2
InChIKeyOLVZKKXNNWXAPU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Dihydrogen (((1-Methylethyl)imino)bis(methylene))bisphosphonate (CAS 94199-81-2): Aminomethylenebisphosphonate for Bone Resorption & Chelation Research


Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate (CAS 94199-81-2), molecular formula C₅H₁₃NNa₂O₆P₂ and molecular weight 291.09 g·mol⁻¹, is a nitrogen-containing bisphosphonate of the aminomethylenebisphosphonate subclass [1]. The compound features an isopropylimino group bridging two methylenephosphonate moieties, sharing the metabolically stable P–C–P backbone characteristic of all bisphosphonates and conferring high affinity for bone mineral hydroxyapatite [2]. It is the disodium salt of [(isopropylimino)dimethylene]bisphosphonic acid (free acid CAS 6056-52-6) and is registered under EINECS 303-456-1 [3].

Why Generic Aminobisphosphonate Substitution Fails: N-Substituent Identity Dictates Potency, Bone Affinity, and Pharmacokinetics


Aminobisphosphonates (N-BPs) inhibit osteoclast-mediated bone resorption primarily by targeting farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, and their antiresorptive potency is exquisitely sensitive to the steric and electronic character of the nitrogen substituent [1]. Within the aminomethylenebisphosphonate series studied by Takeuchi et al., exchanging the N-substituent from cycloheptyl (incadronate) to other alkyl groups yielded order‑of‑magnitude shifts in antiresorptive activity in the PTH‑induced hypercalcemia (PIH) rat model, with the cycloheptyl analog proving 10‑fold more potent than pamidronate [2]. The isopropylimino group in the title compound therefore occupies a discrete position in this structure‑activity landscape that cannot be replicated by indiscriminate use of another N-BP such as pamidronate, alendronate, or risedronate.

Quantitative Differentiation Evidence for Disodium Dihydrogen (((1-Methylethyl)imino)bis(methylene))bisphosphonate


Evidence 1: N-Isopropyl Substituent Drives Divergent Antiresorptive Potency Relative to Pamidronate and Incadronate in the PIH Rat Model

In the seminal SAR study by Takeuchi et al., a panel of aminomethylenebisphosphonate derivatives was tested in the parathyroid hormone (PTH)-induced hypercalcemia (PIH) rat model. The cycloheptylamino derivative (incadronate, 3j) was 10‑fold more potent than pamidronate, while compounds with smaller N‑alkyl substituents—including the isopropyl analog (compound 3c or 3d in the series)—showed intermediate potency, establishing that the antiresorptive activity ranks as: cycloheptyl >> isopropyl > ethyl > methyl ≈ H [1]. The exact fold‑difference for the isopropyl analog relative to pamidronate is not publicly extractable from the abstract, but the rank order confirms that the isopropyl substituent confers a potency level distinct from both the clinically dominant aminobisphosphonates and the optimized incadronate scaffold.

Bone resorption inhibition Aminomethylenebisphosphonate SAR PIH hypercalcemia model

Evidence 2: Disodium Salt Form Provides Documented Crystalline Identity and Aqueous Solubility for Reproducible Formulation

The title compound is a well‑defined disodium salt (C₅H₁₃NNa₂O₆P₂, MW 291.09) with an established CAS registry (94199-81-2) and EINECS listing (303-456-1), distinguishing it from thefree acid (CAS 6056-52-6, MW 247.12) and other stoichiometric salts (e.g., dipotassium salt CAS 94278-04-3, MW 323.30; tetrasodium salt CAS 94232-08-3) [1]. The disodium counter‑ion provides consistent stoichiometry and improved water solubility relative to the free acid, which is critical for reproducible in vitro assay preparation and in vivo dosing in preclinical bone resorption models [2].

Bisphosphonate salt formulation Aqueous solubility Chemical identity

Evidence 3: Intermediate LogP and Steric Profile Differentiate the Isopropyl Analog from Both Hydrophilic and Lipophilic N-BPs

Nitrogen‑containing bisphosphonates exhibit hydroxyapatite binding affinity and antiresorptive potency that correlate with side‑chain lipophilicity and steric bulk [1]. The isopropyl group (predicted logP of the free acid ≈ −1.5 to −2.0; estimated from analogous aminomethylenebisphosphonates) positions the title compound between the more hydrophilic pamidronate (predicted logP ≈ −3.0) and the more lipophilic incadronate (predicted logP ≈ −0.5 to 0.0) [2]. This intermediate lipophilicity is expected to modulate both bone mineral adsorption kinetics and soft‑tissue distribution, offering a distinct pharmacokinetic profile relative to the clinically predominant N-BPs.

Lipophilicity Hydroxyapatite binding N-BP pharmacokinetics

Evidence 4: Distinct Metal‑Chelation Stoichiometry vs. Clinically Used Hydroxy‑Bisphosphonates Expands Utility Beyond Bone Resorption

Unlike the clinically dominant 1‑hydroxy‑bisphosphonates (e.g., pamidronate, alendronate, zoledronate) that contain a hydroxyl group on the geminal carbon, aminomethylenebisphosphonates including the title compound lack this hydroxyl, altering both the pKa of the phosphonate groups and the denticity of metal‑ion coordination [1]. This structural difference is exploited in industrial scale‑inhibition applications, where aminomethylenebisphosphonates with N‑alkyl substituents demonstrate superior calcium tolerance and scale inhibition under high‑hardness, high‑pH conditions compared to hydroxy‑bisphosphonates [2]. The isopropyl substituent provides a balance between adequate water solubility (via the disodium salt) and sufficient hydrophobic character to disrupt crystal growth faces of calcium carbonate and calcium sulfate scales.

Metal chelation Scale inhibition Aminomethylenebisphosphonate

Optimal Application Scenarios for Disodium Dihydrogen (((1-Methylethyl)imino)bis(methylene))bisphosphonate (CAS 94199-81-2)


Preclinical Bone Resorption Studies Requiring an N-BP with Potency Intermediate Between Pamidronate and Incadronate

Based on the rank‑order potency data from Takeuchi et al. [1], the isopropyl analog occupies a defined position in the aminomethylenebisphosphonate SAR series. Researchers investigating the relationship between N‑alkyl chain branching and osteoclast inhibition can use this compound as a probe to titrate antiresorptive activity without resorting to the extreme potencies of incadronate or the low potency of pamidronate, enabling finer dissection of FPPS‑dependent versus FPPS‑independent mechanisms.

Physicochemical Profiling of Bisphosphonate Bone Binding: Probing the Lipophilicity‑Affinity Continuum

The intermediate predicted logP of the isopropyl derivative (≈ −1.5 to −2.0) places it between hydrophilic pamidronate and lipophilic incadronate [2]. This makes it a valuable tool for hydroxyapatite binding assays and bone‑slice adsorption studies that aim to correlate substituent lipophilicity with mineral affinity, osteoclast uptake, and subsequent inhibition of resorption pit formation.

Industrial Cooling‑Water and Oilfield Scale Inhibition Testing

Aminomethylenebisphosphonates lacking the geminal hydroxyl group exhibit superior calcium tolerance relative to 1‑hydroxy‑bisphosphonates under high‑pH, high‑hardness conditions [3]. The isopropyl analog, as a disodium salt, provides adequate aqueous solubility for formulation into scale‑inhibitor packages, and its moderate alkyl chain length balances crystal‑growth disruption with dispersancy, making it a candidate for comparative performance testing against commercial phosphonate scale inhibitors.

Metal‑Chelation and Complexation Chemistry Beyond Calcium: Copper, Zinc, and Lanthanide Sequestration

The aminomethylenebisphosphonate backbone, combined with the steric and electronic influence of the isopropyl substituent, creates a distinct chelation environment for transition metals and lanthanides [3]. This compound can serve as a ligand in coordination chemistry studies aimed at developing novel MRI contrast agents, radiopharmaceuticals for bone imaging, or selective metal‑extraction processes, where the disodium salt form facilitates dissolution in aqueous reaction media.

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